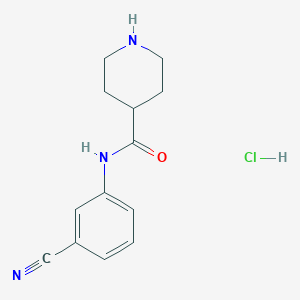

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

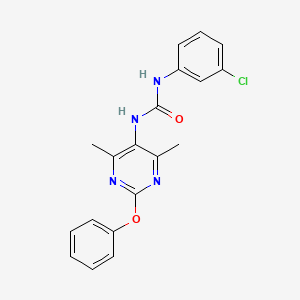

Übersicht

Beschreibung

“N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular weight of 265.74 . Its IUPAC name is N-(3-cyanophenyl)-4-piperidinecarboxamide hydrochloride . The CAS number for this compound is 1235440-05-7 .

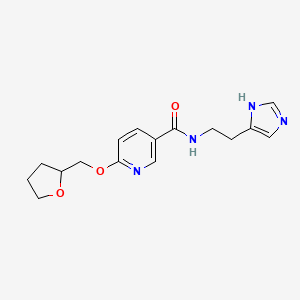

Molecular Structure Analysis

The InChI code for “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular formula of “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is C13H16ClN3O . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the web search results .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Process Optimization

A study by Wei et al. (2016) outlines a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride , emphasizing its potential as a Rho kinase inhibitor for treating central nervous system disorders. The optimized synthesis route offers insights into methodologies that could be applicable for synthesizing compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, highlighting the importance of reaction condition optimization for production scalability and purity (Wei et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) demonstrates these compounds' efficacy in inhibiting in vivo angiogenesis and their potential as anticancer agents through DNA cleavage activities. Such findings suggest that structurally similar compounds, including N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, might possess valuable therapeutic properties in cancer treatment (Kambappa et al., 2017).

TRPV1 Antagonists for Neuropathic Pain

Oka et al. (2018) developed biphenyl-4-carboxamide derivatives , identifying compounds with significant effects on neuropathic pain through TRPV1 antagonism. This research direction underscores the therapeutic potential of carboxamide derivatives in pain management, potentially extending to compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride for exploring novel pain relief strategies (Oka et al., 2018).

HIV-1 Reverse Transcriptase Inhibitors

The investigation into piperidine-4-yl-aminopyrimidines by Tang et al. (2010) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals the importance of N-phenyl piperidine analogs in combating resistant strains of HIV-1. This highlights the broader application of piperidine derivatives in antiviral therapies, suggesting that N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride could be explored for similar antiviral activities (Tang et al., 2010).

CCR5 Antagonists for HIV-1 Inhibition

Research by Imamura et al. (2006) on piperidine-4-carboxamide CCR5 antagonists underscores the discovery of compounds with potent anti-HIV-1 activity, emphasizing the role of carboxamide derivatives in developing therapeutics targeting viral entry mechanisms. This illustrates the potential for N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride to serve in similar capacities, targeting key protein interactions in infectious diseases (Imamura et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHOCQKLZCSAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)

![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)

![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)